molecular formula C25H27N3O4S B4065048 benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No. B4065048
M. Wt: 465.6 g/mol
InChI Key: DPEMFYNWADJESJ-UHFFFAOYSA-N
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Description

Benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate is 465.17222752 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Properties

Research on heterocyclic compounds, including those with furyl and cyano groups, demonstrates the synthesis and evaluation of liquid crystalline properties. These studies offer insights into how structural variations influence mesomorphic behavior, potentially applicable to designing new liquid crystalline materials (Karamysheva et al., 1981).

Nonlinear Optical Chromophores

Novel organic nonlinear optical chromophores containing furan conjugating bridges have been synthesized, showcasing the potential of such structures in enhancing optical properties. This research highlights the importance of specific substituents in determining the thermal stability and hyperpolarizability of the molecules (Tang et al., 2012).

Synthesis and Chemical Reactions

Studies on the synthesis and reactions of new furylbenzoquinoline derivatives provide a foundation for understanding the chemical behavior and potential applications of related compounds. These findings may inform future research on the synthesis of complex molecules with specific therapeutic or material properties (Bakhite & Abdel-Monem, 1993).

Antibiotic Synthesis

Efforts to synthesize the central skeleton of macrocyclic antibiotics demonstrate the relevance of dihydropyridine derivatives in developing new antibiotics. Such studies underscore the potential of heterocyclic compounds in addressing challenges in medicinal chemistry (Okumura et al., 1998).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel compounds, including those with dihydropyridine and furan components, highlight the ongoing search for new antimicrobial agents. These investigations suggest that structural modifications can lead to significant differences in biological activity (Altalbawy, 2013).

properties

IUPAC Name

benzyl 5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-28(5-2)21(29)16-33-24-19(14-26)23(20-12-9-13-31-20)22(17(3)27-24)25(30)32-15-18-10-7-6-8-11-18/h6-13,23,27H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEMFYNWADJESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 2
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 3
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 4
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 6
benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.